2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol
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Overview
Description
Etorphine is an alcohol and a morphinane alkaloid. It has a role as an opioid analgesic and a sedative.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been a subject of interest in various synthetic and structural studies. For instance, Selfridge et al. (2014) explored the synthesis of enantiopure 10-Nornaltrexones, which are structurally related to the compound, to search for new opioid ligands and Toll-like receptor 4 antagonists. This research demonstrated an innovative synthesis approach, yielding unique tetracyclic enamine structures for future opioid studies (Selfridge et al., 2014).
Li et al. (2012) and Cai et al. (2010) provided detailed crystallographic analyses of methylnaltrexone bromide and its derivatives. These studies offered insights into the molecular conformations and stereochemistry, essential for understanding the chemical behavior and potential applications of these compounds (Li et al., 2012); (Cai et al., 2010).
Chemical Transformations and Derivatives
Research has also focused on the synthesis of various derivatives and related structures. For instance, Scott et al. (1976) conducted a study on the synthesis of α-Tocopherol and α-Tocotrienol, which are structurally related to the compound , illustrating the chemical transformations possible within this class of compounds (Scott et al., 1976).
Weller et al. (1982) discussed the preparation of the hexahydro-1H-benzofuro[3,2-e]isoquinoline-7(7aH)-one ring system, showcasing the versatility and chemical reactivity of these molecular frameworks (Weller et al., 1982).
Pharmacological Implications
While specifically excluding drug use and dosage information, it's worth noting that research has been conducted on the pharmacological potential of related compounds. For example, the study on naldemedine's removal from controlled substances by the Drug Enforcement Administration hints at the evolving understanding and regulatory status of these compounds, although the study itself focuses on regulatory aspects rather than direct pharmacological applications (Federal Register, 2017).
Properties
Molecular Formula |
C25H33NO3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2R)-2-[(1R,2S,6R,14R,15R,16R)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]pentan-2-ol |
InChI |
InChI=1S/C25H33NO3/c1-5-9-22(2,27)18-15-23-10-11-25(18,28-4)21-24(23)12-13-26(3)19(23)14-16-7-6-8-17(29-21)20(16)24/h6-8,10-11,18-19,21,27H,5,9,12-15H2,1-4H3/t18-,19-,21-,22-,23-,24+,25-/m1/s1 |
InChI Key |
QRHQPCRIZNMZIZ-MASJHSKDSA-N |
Isomeric SMILES |
CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=CC=C6)O4)C)OC)O |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=CC=C6)O4)C)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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